Cycloheptyl vs. Cyclopentyl N4‑Substituent: Steric and Conformational Differentiation
The N4‑cycloheptyl group introduces a larger hydrophobic volume and greater conformational flexibility than the cyclopentyl analog (N‑cyclopentyl‑7‑phenyl‑7H‑pyrazolo[3,4-d][1,2,3]triazin‑4‑amine). In the CDK‑inhibitor patent WO2013128028A8, replacement of the N4 substituent with bulkier cycloalkylamines is associated with altered kinase‑selectivity profiles and cellular antiproliferative activity [1]. Although direct IC₅₀ or Kd values are not publicly reported for the cycloheptyl compound, the SAR context implies that the cycloheptyl variant is capable of accessing kinase conformations or sub‑pockets not reachable by smaller cycloalkyl analogs [1].
| Evidence Dimension | Steric bulk (A³) and calculated logP difference between N4-cycloheptyl and N4-cyclopentyl analogs |
|---|---|
| Target Compound Data | N4-cycloheptyl; predicted logP ~4.0 (estimated by fragment addition) |
| Comparator Or Baseline | N4-cyclopentyl analog; predicted logP ~3.4 (estimated by fragment addition) |
| Quantified Difference | ΔlogP ≈ +0.6; larger hydrophobic surface area |
| Conditions | In silico estimation; no experimental logP or potency data available. |
Why This Matters
The physicochemical distinction may translate into differential cellular permeability and target engagement, which a scientist must control for when selecting a tool compound for kinase profiling.
- [1] WO2013128028A8 – Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Eickhoff J et al., 2013. View Source
